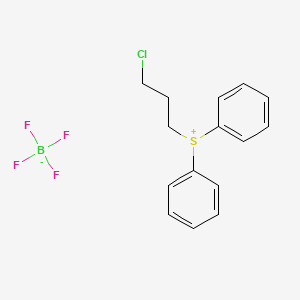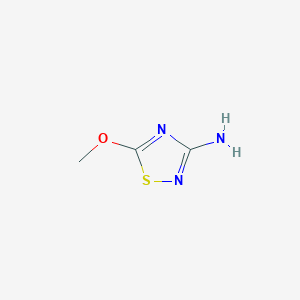
1,1,1-トリフルオロ-2-ブテン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,1,1-Trifluoro-2-butene is an organic compound with the molecular formula C4H5F3. It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first carbon atom of the butene chain. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
科学的研究の応用
1,1,1-Trifluoro-2-butene is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology and Medicine: Used in the development of pharmaceuticals and agrochemicals due to its unique reactivity and stability.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-butene can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as pyridine or N-methylmorpholine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the continuous synthesis method is often preferred. This involves the continuous introduction of raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a reactor. The reaction mixture is then continuously extracted to obtain the desired product, 1,1,1-trifluoro-2-butene .
化学反応の分析
Types of Reactions: 1,1,1-Trifluoro-2-butene undergoes various chemical reactions, including:
Addition Reactions: It can react with hydrogen halides (e.g., hydrogen chloride) to form halogenated derivatives.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated products.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.
Common Reagents and Conditions:
Hydrogen Halides: Used in addition reactions to form halogenated products.
Oxidizing Agents: Such as potassium permanganate or ozone for oxidation reactions.
Nucleophiles: Such as potassium hydroxide in the presence of phase transfer catalysts for substitution reactions
Major Products:
Halogenated Derivatives: Formed from addition reactions.
Epoxides: Resulting from oxidation reactions.
Substituted Alkenes: From nucleophilic substitution reactions.
作用機序
The mechanism by which 1,1,1-trifluoro-2-butene exerts its effects is primarily through its reactivity with various chemical reagents. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluorine atoms into organic molecules, thereby enhancing their chemical and biological properties .
類似化合物との比較
1,1,2-Trifluoro-1-butene: Another fluorinated butene with a different fluorine atom arrangement.
1,1,1-Trifluoropropene: A shorter chain fluorinated alkene.
1,1,1-Trifluoroethane: A fluorinated alkane with similar applications in organic synthesis .
Uniqueness: 1,1,1-Trifluoro-2-butene is unique due to its specific fluorine atom arrangement, which imparts distinct reactivity and stability compared to other fluorinated alkenes. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability and reactivity.
特性
CAS番号 |
406-39-3 |
|---|---|
分子式 |
C4H5F3 |
分子量 |
110.08 g/mol |
IUPAC名 |
1,1,1-trifluorobut-2-ene |
InChI |
InChI=1S/C4H5F3/c1-2-3-4(5,6)7/h2-3H,1H3 |
InChIキー |
ICTYZHTZZOUENE-UHFFFAOYSA-N |
SMILES |
CC=CC(F)(F)F |
正規SMILES |
CC=CC(F)(F)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the use of 1,1,1-Trifluoro-2-butene in the presented research?
A1: The research demonstrates the use of 1,1,1-Trifluoro-2-butene as a reagent for introducing a trifluoromethyl group (CF3) into amino acids. [, ] This is significant because the incorporation of fluorine, particularly CF3 groups, can drastically alter a molecule's biological properties, including its metabolic stability and lipophilicity.
Q2: What role does Indium play in the reaction with 1,1,1-Trifluoro-2-butene?
A2: The researchers utilized Indium-mediated allylation reactions. [, ] This means Indium acts as a mediator, facilitating the transfer of the allyl group from 4-bromo-1,1,1-trifluoro-2-butene to the target molecule, the glyceraldimine derivative. This method is highlighted for its high diastereoselectivity, meaning it favors the formation of a specific stereoisomer of the product.
Q3: What specific stereoisomers are synthesized using this method?
A3: The research outlines the successful synthesis of both (2R,3S)- and (2S,3R)-4,4,4-trifluoroisoleucines, as well as (2R,3S)-4,4,4-trifluorovaline. [, ] These are all stereoisomers of naturally occurring amino acids where a CF3 group has been incorporated, potentially leading to analogues with altered biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)




